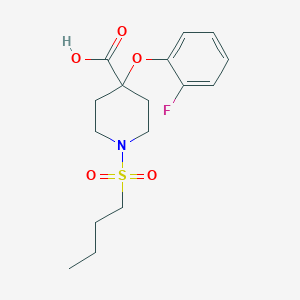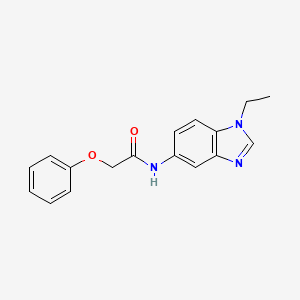![molecular formula C19H24N2O4 B5369174 2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B5369174.png)
2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a cyclohexane carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Formation of the Carbamoyl Linkage: The carbamoyl linkage is formed by reacting the phenyl group with an isocyanate or carbamoyl chloride.
Cyclohexane Carboxylic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamoyl or carboxylic acid derivatives.
Applications De Recherche Scientifique
2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}benzoic acid
- 2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cyclopentanecarboxylic acid
- 2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cycloheptanecarboxylic acid
Uniqueness
2-{[4-(Pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of the pyrrolidine ring, phenyl group, and cyclohexane carboxylic acid moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17(15-5-1-2-6-16(15)19(24)25)20-14-9-7-13(8-10-14)18(23)21-11-3-4-12-21/h7-10,15-16H,1-6,11-12H2,(H,20,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNALZKYTRNJOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ALLYL-3-[(2-FLUOROBENZYL)SULFANYL]-5-METHYL-4H-1,2,4-TRIAZOLE](/img/structure/B5369102.png)

![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B5369111.png)
![3-{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE](/img/structure/B5369113.png)
![7-acetyl-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369121.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5369123.png)

![4-{[4-ETHYL-5-METHYL-3-(MORPHOLINOCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID](/img/structure/B5369147.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)
![1-[(1-methylpiperidin-2-yl)carbonyl]-4-(2-phenoxyethyl)piperidine-4-carboxylic acid](/img/structure/B5369167.png)
![4-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5369179.png)
![3-{[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5369193.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5369199.png)
